molecular formula C14H10BrIO B1293244 2-(2-Bromophenyl)-2'-iodoacetophenone CAS No. 898783-82-9

2-(2-Bromophenyl)-2'-iodoacetophenone

Cat. No.: B1293244
CAS No.: 898783-82-9
M. Wt: 401.04 g/mol
InChI Key: PTIHYDCOLXVJHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromophenyl)-2’-iodoacetophenone is an organic compound that belongs to the class of halogenated acetophenones. This compound is characterized by the presence of both bromine and iodine atoms attached to the phenyl rings, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Scientific Research Applications

2-(2-Bromophenyl)-2’-iodoacetophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of pharmaceutical drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For similar compounds, hazards may include skin and eye irritation, respiratory system toxicity, and environmental hazards .

Future Directions

The future directions for research on “2-(2-Bromophenyl)-2’-iodoacetophenone” could include further studies on its synthesis, chemical reactions, and potential applications. For instance, similar compounds have been studied for their potential application in the field of organic light-absorbing materials .

Mechanism of Action

Target of Action

It’s known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions , which involve the formation of carbon-carbon bonds. The targets in these reactions are typically carbon atoms in different organic groups .

Mode of Action

In the context of SM cross-coupling reactions, 2-(2-Bromophenyl)-2’-iodoacetophenone may interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

In the context of sm cross-coupling reactions, the compound could potentially influence the formation of carbon-carbon bonds, thereby affecting the synthesis of larger organic molecules .

Result of Action

In the context of sm cross-coupling reactions, the compound could potentially facilitate the formation of carbon-carbon bonds, thereby enabling the synthesis of larger organic molecules .

Action Environment

Environmental factors such as temperature, pH, and the presence of catalysts can influence the action, efficacy, and stability of 2-(2-Bromophenyl)-2’-iodoacetophenone. For instance, the efficiency of SM cross-coupling reactions can be influenced by the reaction conditions, including the temperature and the presence of a palladium catalyst .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-2’-iodoacetophenone typically involves the halogenation of acetophenone derivatives. One common method is the bromination of 2-iodoacetophenone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of 2-(2-Bromophenyl)-2’-iodoacetophenone may involve large-scale halogenation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the reaction, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-2’-iodoacetophenone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.

Major Products Formed

    Substitution: Formation of substituted acetophenones.

    Oxidation: Formation of corresponding ketones.

    Reduction: Formation of alcohols.

    Coupling: Formation of biaryl compounds.

Comparison with Similar Compounds

Similar Compounds

    2-Bromoacetophenone: Lacks the iodine atom, making it less versatile in certain reactions.

    2-Iodoacetophenone: Lacks the bromine atom, limiting its reactivity in specific substitution reactions.

    2-(2-Chlorophenyl)-2’-iodoacetophenone: Similar structure but with chlorine instead of bromine, affecting its chemical properties.

Uniqueness

2-(2-Bromophenyl)-2’-iodoacetophenone is unique due to the presence of both bromine and iodine atoms, which enhances its reactivity and versatility in organic synthesis. This dual halogenation allows for a broader range of chemical transformations compared to its mono-halogenated counterparts.

Properties

IUPAC Name

2-(2-bromophenyl)-1-(2-iodophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrIO/c15-12-7-3-1-5-10(12)9-14(17)11-6-2-4-8-13(11)16/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTIHYDCOLXVJHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)C2=CC=CC=C2I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642289
Record name 2-(2-Bromophenyl)-1-(2-iodophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898783-82-9
Record name 2-(2-Bromophenyl)-1-(2-iodophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.